molecular formula C7H6O2S B1276537 5-Acetylthiophene-3-carbaldehyde CAS No. 41907-99-7

5-Acetylthiophene-3-carbaldehyde

Cat. No.: B1276537
CAS No.: 41907-99-7
M. Wt: 154.19 g/mol
InChI Key: VKJNQKRCLQBBBZ-UHFFFAOYSA-N
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Description

5-Acetylthiophene-3-carbaldehyde: is an organic compound with the molecular formula C7H6O2S . It is a heterocyclic compound containing a five-membered thiophene ring substituted with an acetyl group at the 5-position and an aldehyde group at the 3-position. This compound is known for its reactivity due to the presence of both the aldehyde and acetyl functional groups, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent acetylation at the 5-position can be achieved using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, under acidic or basic conditions

Major Products:

Scientific Research Applications

Chemistry: 5-Acetylthiophene-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in heterocyclic chemistry .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to form various bioactive molecules makes it a subject of interest in drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers. Its role as an intermediate in the synthesis of functional materials highlights its importance in material science .

Mechanism of Action

The mechanism of action of 5-Acetylthiophene-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure of the derivative and its intended use .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    2-Acetylthiophene: Similar structure but with the acetyl group at the 2-position.

    3-Acetylthiophene: Similar structure but with the acetyl group at the 3-position.

Uniqueness: 5-Acetylthiophene-3-carbaldehyde is unique due to the presence of both the acetyl and aldehyde groups on the thiophene ring, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and the synthesis of diverse derivatives .

Properties

IUPAC Name

5-acetylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c1-5(9)7-2-6(3-8)4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJNQKRCLQBBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424376
Record name 5-acetylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41907-99-7
Record name 5-acetylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-3-thiophenecarbaldehyde
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